

Tirofiban: A Technical Guide to its Role in Antiplatelet Therapy Research

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Compound of Interest

Compound Name: Elarofiban

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Introduction

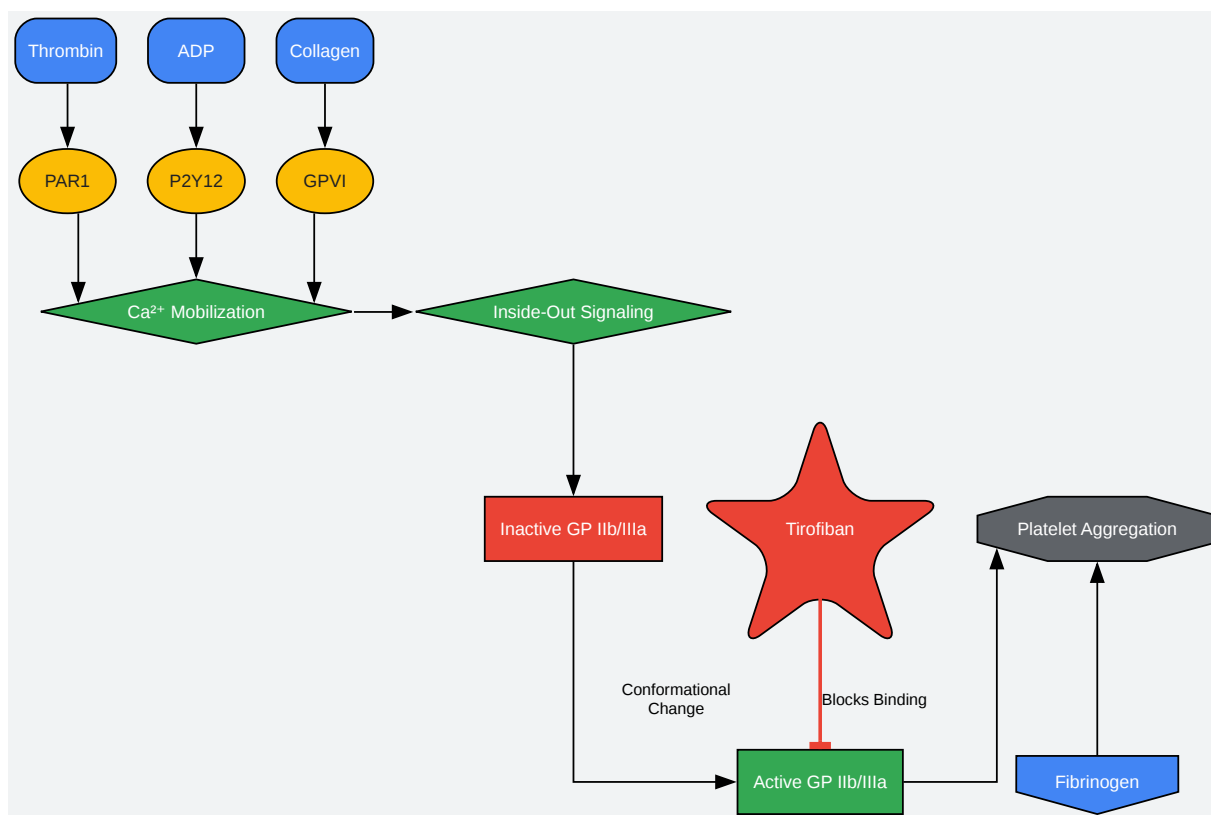
Tirofiban is a non-peptide, small molecule glycoprotein (GP) IIb/IIIa receptor antagonist used in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[1] By reversibly blocking the GP IIb/IIIa receptor, Tirofiban inhibits the final common pathway of platelet aggregation, a critical step in the formation of thrombi.[2][3] This technical guide provides an in-depth overview of Tirofiban's mechanism of action, summarizes key quantitative data from research studies, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

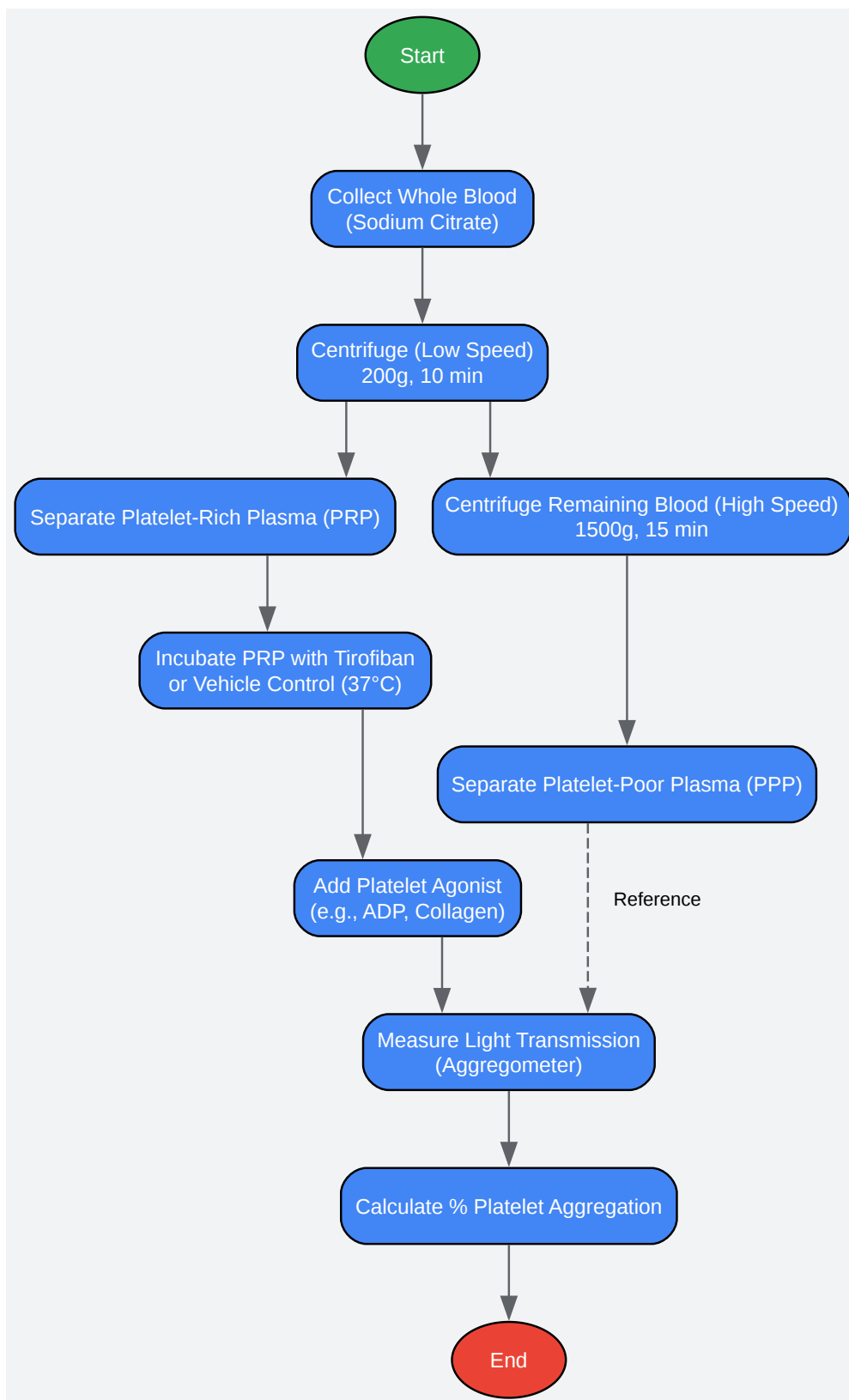
Mechanism of Action

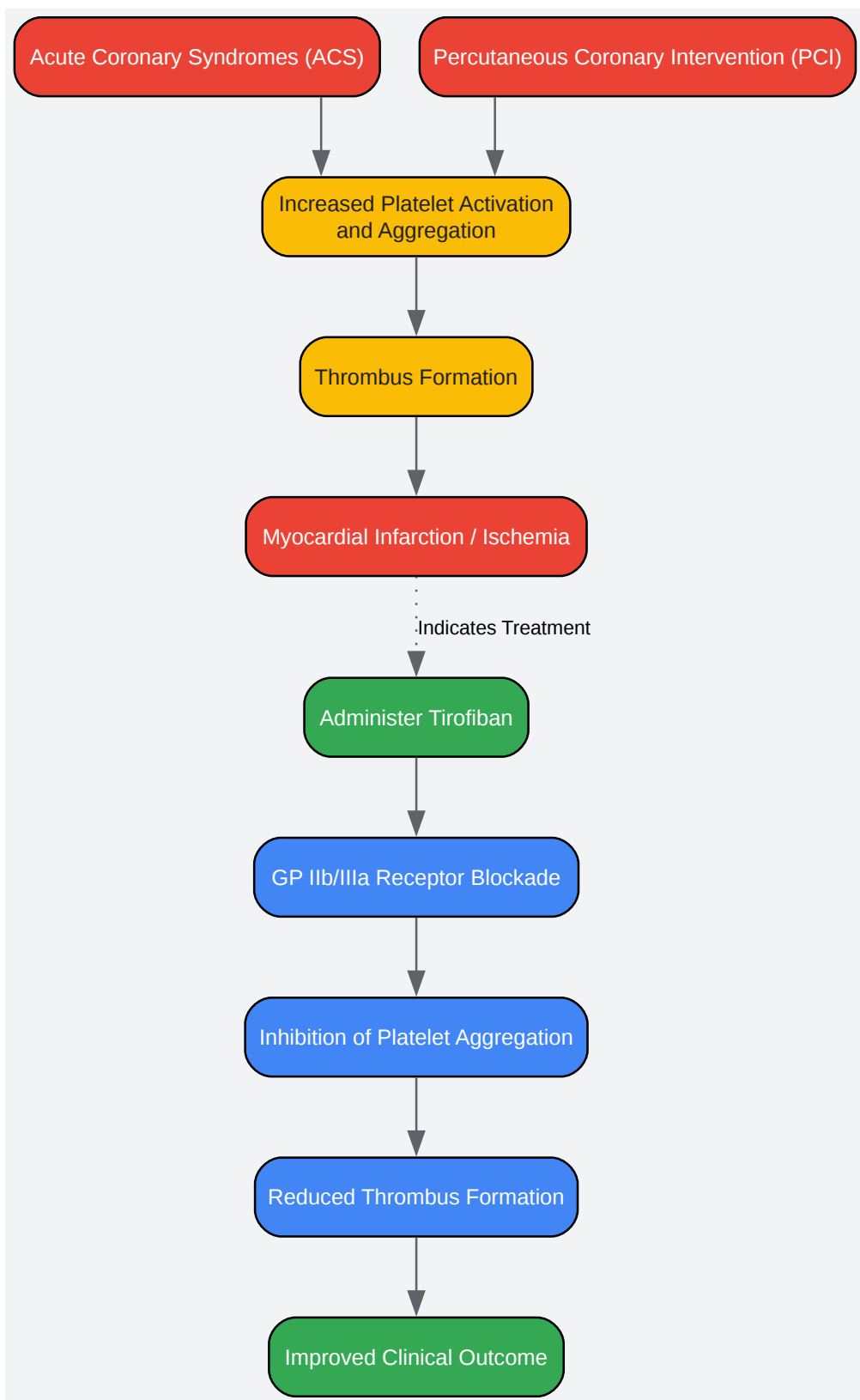
Tirofiban acts as a competitive and reversible antagonist of the GP IIb/IIIa receptor on the surface of platelets.[2][3] This receptor, upon platelet activation, undergoes a conformational change that allows it to bind to fibrinogen and von Willebrand factor (vWF), leading to platelet aggregation and thrombus formation. Tirofiban mimics the arginine-glycine-aspartic acid (RGD) sequence of these ligands, thereby competing for the binding site on the GP IIb/IIIa receptor and preventing the cross-linking of platelets. Unlike abciximab, which is a monoclonal antibody fragment, tirofiban is a small molecule with high specificity for the GP IIb/IIIa receptor. Its action is rapid in onset and, due to its relatively short half-life of approximately 2 hours, its antiplatelet effect is reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of infusion.

Signaling Pathway of Platelet Aggregation and Tirofiban Inhibition

The following diagram illustrates the central role of the GP IIb/IIIa receptor in platelet aggregation and the inhibitory action of Tirofiban.







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References

- 1. Triple antiplatelet therapy during percutaneous coronary intervention is associated with improved outcomes including one-year survival: results from the Do Tirofiban and ReoProGive Similar Efficacy Outcome Trial (TARGET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aggrastathdb.com [aggrastathdb.com]
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